molecular formula C5H6N4S B1595854 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile CAS No. 59682-60-9

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

Cat. No. B1595854
CAS RN: 59682-60-9
M. Wt: 154.2 g/mol
InChI Key: HZCRMZYIXZYCGX-UHFFFAOYSA-N
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Description

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile is a chemical compound with the molecular formula C5H6N4S . It has a molecular weight of 154.20 g/mol . The IUPAC name for this compound is 2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetonitrile .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C5H6N4S/c1-9-4(2-3-6)7-8-5(9)10/h2H2,1H3,(H,8,10) . The Canonical SMILES string is CN1C(=NNC1=S)CC#N .


Physical And Chemical Properties Analysis

This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 154.03131738 g/mol . The topological polar surface area is 83.5 Ų . The heavy atom count is 10 .

Scientific Research Applications

Synthesis and Chemical Transformations

Novel Synthesis Methods

The compound is utilized in the synthesis of s-Triazolo[3,4-b][1,3,4]thiadiazines through reactions with aromatic or aliphatic ketones. These processes result in a variety of cyclic and tricyclic compounds with potential applications in chemical research and development (El-Sherief et al., 2010).

Electrochemical Methods

An electrochemical approach has been explored for the synthesis of (1H-1,2,4-triazol-3-ylthio)benzen-1,2-diol derivatives, showcasing an innovative method of chemical synthesis that could have implications for green chemistry and sustainable practices (Davarani et al., 2007).

Mechanochemical Evaluations

Research into 1,4- and 1,5-disubstituted triazoles involves the study of molecular stability under mechanical stress, potentially offering insights into the design of mechanically robust materials for engineering and technology applications (Brantley et al., 2012).

Organophosphorus Compounds

The compound is instrumental in the study of organophosphorus chemistry, leading to the synthesis of triazolo- and benzoxadiazaphosphopine derivatives. These findings may contribute to the development of new materials with unique electrical or optical properties (Moustafa, 1999).

Applications in Heterocyclic Chemistry

Pyrrolo[2,1-b]thiazoles Synthesis

The research on pyrrolo[2,1-b]thiazoles synthesis from mercaptoacetic acid and substituted acetonitriles opens avenues for creating compounds with potential pharmacological activities, highlighting the role of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile in medicinal chemistry (Tverdokhlebov et al., 2003).

Thiazolo[3,2-b][1,2,4]triazoles Derivatives

Exploration into the synthesis of novel thiazolo[3,2-b][1,2,4]triazoles derivatives from mercapto-3-phenyl-1,2,4-triazole and various cyano compounds suggests potential for these compounds in a range of applications from materials science to pharmaceutical research (El-Sherief et al., 2011).

properties

IUPAC Name

2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c1-9-4(2-3-6)7-8-5(9)10/h2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCRMZYIXZYCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352490
Record name 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile

CAS RN

59682-60-9
Record name 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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